17beta-Hydroxy-4,17-dimethylandrost-4-en-3-one
Overview
Description
17beta-Hydroxy-4,17-dimethylandrost-4-en-3-one is a synthetic androgenic steroid. It is structurally related to testosterone and is known for its anabolic properties. This compound is often used in scientific research to study the effects of androgens on various biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17beta-Hydroxy-4,17-dimethylandrost-4-en-3-one typically involves multiple steps, starting from simpler steroid precursors. The process often includes:
Hydroxylation: Introduction of hydroxyl groups at specific positions on the steroid backbone.
Methylation: Addition of methyl groups to enhance the compound’s stability and activity.
Oxidation and Reduction: These reactions are used to modify the functional groups on the steroid nucleus.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully controlled to maintain the structural integrity of the steroid nucleus.
Chemical Reactions Analysis
Types of Reactions
17beta-Hydroxy-4,17-dimethylandrost-4-en-3-one undergoes several types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), Organometallic reagents (Grignard reagents).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group at position 17 can yield a ketone, while reduction of the same group can regenerate the hydroxyl functionality.
Scientific Research Applications
17beta-Hydroxy-4,17-dimethylandrost-4-en-3-one is used in various scientific research applications, including:
Chemistry: Studying the reactivity and stability of synthetic steroids.
Biology: Investigating the role of androgens in cellular processes and development.
Medicine: Exploring potential therapeutic uses for androgenic steroids, such as in hormone replacement therapy.
Industry: Developing new synthetic routes and production methods for steroid compounds.
Mechanism of Action
The mechanism of action of 17beta-Hydroxy-4,17-dimethylandrost-4-en-3-one involves binding to androgen receptors in target tissues. This binding activates the receptor, leading to changes in gene expression and subsequent biological effects. The compound can also be converted to other active metabolites that exert additional effects through different pathways.
Comparison with Similar Compounds
Similar Compounds
- 17beta-Hydroxy-6alpha,17-dimethylandrost-4-en-3-one
- 17beta-Hydroxy-7beta,17-dimethylandrost-4-en-3-one
Uniqueness
17beta-Hydroxy-4,17-dimethylandrost-4-en-3-one is unique due to its specific structural modifications, which enhance its anabolic activity and stability compared to other similar compounds. These modifications make it a valuable tool in scientific research and potential therapeutic applications.
Properties
IUPAC Name |
(8R,9S,10R,13S,14S,17S)-17-hydroxy-4,10,13,17-tetramethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O2/c1-13-15-6-5-14-16(19(15,2)10-9-18(13)22)7-11-20(3)17(14)8-12-21(20,4)23/h14,16-17,23H,5-12H2,1-4H3/t14-,16+,17+,19+,20+,21+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVYNWPHQQYUBFK-FNEKEKTMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCC3C(C2(CCC1=O)C)CCC4(C3CCC4(C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2CC[C@@H]3[C@@H]([C@]2(CCC1=O)C)CC[C@]4([C@H]3CC[C@]4(C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28626-76-8 | |
Record name | Androst-4-en-3-one, 17-hydroxy-4,17-dimethyl-, (17β)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28626-76-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,17alpha-Dimethyltestosterone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028626768 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 17β-hydroxy-4,17-dimethylandrost-4-en-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.629 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4,17.ALPHA.-DIMETHYLTESTOSTERONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9P9Y928AZX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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